4-[(4-Chlorophenyl)sulfonyl]-5-[(1-phenylethyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole
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Overview
Description
4-(4-CHLOROBENZENESULFONYL)-5-[(1-PHENYLETHYL)SULFANYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is a complex organic compound that features a combination of aromatic rings, sulfur-containing groups, and an oxazole ring. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZENESULFONYL)-5-[(1-PHENYLETHYL)SULFANYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Sulfonyl and Sulfanyl Groups: These groups can be introduced through sulfonation and thiolation reactions, respectively.
Attachment of Aromatic Rings: Coupling reactions, such as Suzuki or Heck coupling, can be used to attach aromatic rings to the core structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts for Substitution: Palladium catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Pharmacological Studies: Due to its structural features, the compound could be investigated for potential biological activities, such as antimicrobial or anticancer properties.
Drug Development: It may serve as a lead compound or scaffold for the development of new pharmaceuticals.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Chemical Sensors: Its unique structure might make it suitable for use in chemical sensors or detectors.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-5-[(1-PHENYLETHYL)SULFANYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOLE would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and sulfur-containing groups. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHYLBENZENESULFONYL)-5-[(1-PHENYLETHYL)SULFANYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOLE: Similar structure with a methyl group instead of a chlorine atom.
4-(4-FLUOROBENZENESULFONYL)-5-[(1-PHENYLETHYL)SULFANYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOLE: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 4-(4-CHLOROBENZENESULFONYL)-5-[(1-PHENYLETHYL)SULFANYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOLE may impart unique electronic properties and reactivity compared to its analogs with different substituents. This could influence its behavior in chemical reactions and its potential biological activities.
Properties
Molecular Formula |
C21H16ClNO3S3 |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(1-phenylethylsulfanyl)-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C21H16ClNO3S3/c1-14(15-6-3-2-4-7-15)28-21-20(23-19(26-21)18-8-5-13-27-18)29(24,25)17-11-9-16(22)10-12-17/h2-14H,1H3 |
InChI Key |
OUKZLEVINDMKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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